molecular formula C12H13NO B8645539 N-(7,8-Dihydro-2-naphthalenyl)acetamide

N-(7,8-Dihydro-2-naphthalenyl)acetamide

Cat. No.: B8645539
M. Wt: 187.24 g/mol
InChI Key: TUUYYSHDRPRESR-UHFFFAOYSA-N
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Description

N-(7,8-Dihydro-2-naphthalenyl)acetamide is a bicyclic aromatic acetamide derivative characterized by a partially hydrogenated naphthalene core (7,8-dihydro-2-naphthalenyl) linked to an acetamide group. This structure confers unique physicochemical properties, including moderate lipophilicity and conformational rigidity, which are advantageous in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-(7,8-dihydronaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H13NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2,4,6-8H,3,5H2,1H3,(H,13,14)

InChI Key

TUUYYSHDRPRESR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=CCC2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Triazole-Linked Acetamides (6a-m, 7a-m)

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) share a naphthalene moiety but incorporate a triazole ring and phenoxy groups. Key differences include:

  • Substituent Effects: Nitro-substituted derivatives (e.g., 6b, 6c) exhibit distinct IR peaks (e.g., 1504 cm⁻¹ for –NO₂) and downfield shifts in NMR due to electron-withdrawing groups .
  • Bioactivity : Triazole-linked analogs are often explored for antimicrobial or anticancer activity, whereas the dihydro-naphthalenyl acetamide’s applications remain less documented.
Oxadiazole Derivatives ()

The compound 2-(4-Chlorophenoxy)-N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]acetamide shares the tetrahydro-naphthalene core but replaces the acetamide’s direct linkage with an oxadiazole heterocycle. This substitution likely enhances metabolic stability but reduces hydrogen-bonding capacity compared to the parent acetamide .

Benzothiazole Acetamides ()

Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature benzothiazole and trifluoromethyl groups.

Physicochemical Properties

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Spectral Data (IR/NMR)
N-(7,8-Dihydro-2-naphthalenyl)acetamide Dihydro-naphthalene Acetamide ~215.26 Expected C=O stretch ~1670 cm⁻¹
6b (Nitro-substituted analog) Naphthalene + Triazole –NO₂, –OCH₂– 404.14 –NO₂ asymmetric stretch: 1504 cm⁻¹
Oxadiazole analog () Tetrahydro-naphthalene Oxadiazole, –Cl ~415.88 N/A (structure suggests aromatic C–H ~3000 cm⁻¹)
Dimethyl Acetamide () Aliphatic chain N,N-Dimethyl 87.12 C=O stretch ~1650 cm⁻¹; alkyl C–H ~2800 cm⁻¹
  • Lipophilicity : The dihydro-naphthalene core increases lipophilicity (logP ~2.5–3.0) compared to aliphatic analogs like dimethyl acetamide (logP ~0.5) .
  • Solubility: Polar substituents (e.g., –NO₂ in 6b) improve aqueous solubility relative to the parent compound .

Key Research Findings

  • Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in 6b) lower the acetamide’s C=O stretching frequency by ~10 cm⁻¹ compared to unsubstituted analogs, indicating reduced electron density .

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